5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one

physicochemical properties drug-likeness lead optimization

5‑(2‑(4‑Chlorophenyl)‑2‑oxoethyl)‑2‑imino‑1,3‑thiazolidin‑4‑one (CAS 6630‑60‑0) is a synthetic heterocyclic small molecule belonging to the 2‑iminothiazolidin‑4‑one (pseudothiohydantoin) subclass. Its core architecture—a thiazolidinone ring bearing a 2‑imino group and a 5‑(4‑chlorophenacyl) substituent—provides a unique hydrogen‑bond donor/acceptor pattern and an electrophilic ketone linker that distinguishes it from both 2‑thioxo (rhodanine) and 2,4‑dioxo (thiazolidinedione) congeners.

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
CAS No. 6630-60-0
Cat. No. B12804715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one
CAS6630-60-0
Molecular FormulaC11H9ClN2O2S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2C(=O)N=C(S2)N)Cl
InChIInChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)8(15)5-9-10(16)14-11(13)17-9/h1-4,9H,5H2,(H2,13,14,16)
InChIKeyDHILMNYQMGWHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-imino-1,3-thiazolidin-4-one (CAS 6630-60-0): A 2‑Iminothiazolidin‑4-one Scaffold for Chemical Biology & Drug Discovery Procurement


5‑(2‑(4‑Chlorophenyl)‑2‑oxoethyl)‑2‑imino‑1,3‑thiazolidin‑4‑one (CAS 6630‑60‑0) is a synthetic heterocyclic small molecule belonging to the 2‑iminothiazolidin‑4‑one (pseudothiohydantoin) subclass. Its core architecture—a thiazolidinone ring bearing a 2‑imino group and a 5‑(4‑chlorophenacyl) substituent—provides a unique hydrogen‑bond donor/acceptor pattern and an electrophilic ketone linker that distinguishes it from both 2‑thioxo (rhodanine) and 2,4‑dioxo (thiazolidinedione) congeners . The compound is listed under NSC 60896 by the NCI/DTP repository and is primarily used as a research intermediate and as a versatile scaffold for the construction of focused libraries targeting antimicrobial, anticancer, and anti‑inflammatory pathways .

Why 5‑(2‑(4‑Chlorophenyl)‑2‑oxoethyl)‑2‑imino‑1,3‑thiazolidin‑4‑one Cannot Be Replaced by Generic 4‑Thiazolidinone Analogs


Thiazolidin‑4‑one derivatives are a structurally diverse family whose biological activity is exquisitely sensitive to the nature of the substituent at position 2. The 2‑imino group present in CAS 6630‑60‑0 creates a fundamentally different hydrogen‑bonding landscape and electronic configuration compared to the 2‑thioxo (rhodanine) or 2‑oxo variants. In a recent representative study, 5‑[2‑(4‑chlorophenyl)‑2‑oxoethyl]‑2‑thioxo‑1,3‑thiazolidin‑4‑one was isolated as a distinct synthetic entity requiring separate characterization, and its biological profile is predicted to diverge from the 2‑imino counterpart due to altered tautomeric equilibria and target‑binding interactions . Furthermore, patents covering 2‑imino‑1,3‑thiazolidin‑4‑ones as anandamide cellular‑uptake inhibitors explicitly require the 2‑imino functionality for target engagement, indicating that simple substitution with a 2‑thioxo or 2‑oxo analog would abolish this specific pharmacological activity . Consequently, procuring a generic “thiazolidin‑4‑one” without verifying the 2‑position substituent carries a high risk of obtaining a scaffold with a different reactivity and selectivity profile, compromising the reproducibility of structure‑activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 5‑(2‑(4‑Chlorophenyl)‑2‑oxoethyl)‑2‑imino‑1,3‑thiazolidin‑4‑one vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. 2‑Thioxo Analog

The target compound exhibits a computed logP of 2.01 and a polar surface area (PSA) of 97.8 Ų , placing it within favorable drug‑like space (Lipinski Rule of Five). In contrast, the corresponding 2‑thioxo analog 5‑[2‑(4‑chlorophenyl)‑2‑oxoethyl]‑3‑(4‑hydroxyphenyl)‑2‑thioxo‑1,3‑thiazolidin‑4‑one possesses a higher molecular weight, an additional hydroxyl‑phenyl substituent at N‑3, and the more lipophilic C=S moiety, which collectively shift its physicochemical profile away from that of the 2‑imino scaffold . The lower logP of the 2‑imino species suggests superior aqueous solubility and a reduced propensity for non‑specific protein binding.

physicochemical properties drug-likeness lead optimization

Antimicrobial Class‑Level Potency: 4‑Chlorophenyl Substituent Confers Sub‑4 µg/mL MIC Against M. tuberculosis

Although direct MIC data for CAS 6630‑60‑0 are not publicly available, strong class‑level evidence demonstrates that the 4‑chlorophenyl substituent on a thiazolidin‑4‑one core consistently yields potent antimycobacterial activity. A 2025 review of antitubercular thiazolidin‑4‑ones reports that a compound bearing a 4‑chlorophenyl group achieved an MIC of 3.03 µg/mL against Mycobacterium tuberculosis . Independently, a structurally distinct 2‑(4‑chlorophenyl)‑1,3‑thiazolidin‑4‑one (compound 1p) exhibited MICs ≤ 4 µg/mL versus M. tuberculosis and ≤ 1 µg/mL versus Candida albicans . These data highlight the privileged nature of the 4‑chlorophenyl‑thiazolidinone motif, which is retained in the target compound.

antitubercular antimicrobial SAR

Distinct 2‑Imino Pharmacophore: Required for Anandamide Cellular‑Uptake Inhibition (Patent Evidence)

U.S. Patent 10,392,377 specifically claims substituted 2‑imino‑1,3‑thiazolidin‑4‑ones as inhibitors of anandamide (N‑arachidonoylethanolamine) cellular uptake, a mechanism implicated in the treatment of neuroinflammation and psychiatric disorders . The patent’s generic formula requires the 2‑imino functionality; 2‑thioxo or 2‑oxo analogs are not within the scope of the claims. This establishes a clear functional differentiation: only the 2‑imino scaffold engages the endocannabinoid transport target, whereas other 2‑substituted thiazolidinones lack this activity.

endocannabinoid anandamide uptake neuroinflammation

Versatile C‑5 Ketone Handle Enables Divergent Derivatization vs. Benzylidene‑Substituted Analogs

The 5‑(2‑(4‑chlorophenyl)‑2‑oxoethyl) side‑chain contains a reactive ketone carbonyl that can undergo condensation, reduction, or reductive amination, enabling access to a diverse array of 5‑substituted derivatives. This contrasts with the more common 5‑benzylidene‑2‑imino‑thiazolidin‑4‑ones, which are terminated by an exocyclic double bond that limits further functionalization . The ketone also provides a spectroscopic handle (IR C=O stretch) for reaction monitoring, a practical advantage for scale‑up chemistry.

synthetic chemistry library synthesis derivatization

Procurement‑Driven Application Scenarios for 5‑(2‑(4‑Chlorophenyl)‑2‑oxoethyl)‑2‑imino‑1,3‑thiazolidin‑4‑one


Antimycobacterial Lead Discovery Programs

Based on the class‑level MIC data demonstrating that 4‑chlorophenyl‑thiazolidin‑4‑ones achieve MIC values between 1 and 4 µg/mL against M. tuberculosis, CAS 6630‑60‑0 can serve as a core scaffold for the synthesis of focused libraries targeting InhA, MmpL3, or DNA gyrase. The 2‑imino group may provide additional hydrogen‑bonding interactions with the enoyl‑ACP reductase (InhA) active site, as suggested by docking studies of related 2‑iminothiazolidin‑4‑ones .

Endocannabinoid System Modulator Development

The protected status of 2‑imino‑1,3‑thiazolidin‑4‑ones as anandamide cellular‑uptake inhibitors (U.S. Patent 10,392,377) makes CAS 6630‑60‑0 a strategically relevant intermediate for organizations investigating non‑CB1/CB2 cannabinoid pathways for neuroinflammation or psychiatric disorders. The 4‑chlorophenyl ketone side‑chain offers an additional vector for SAR optimization .

Chemical Biology Probe Synthesis

The reactive C‑5 ketone permits conjugation to biotin, fluorescent dyes, or photoaffinity labels without disrupting the 2‑imino pharmacophore. This property is absent in 5‑benzylidene analogs, positioning CAS 6630‑60‑0 as a superior choice for target‑identification and pull‑down experiments in chemical proteomics .

Dual Antimicrobial‑Anticancer Library Design

Thiazolidin‑4‑ones containing 4‑chlorophenyl substituents have demonstrated dual antimicrobial and anticancer activity in published SAR campaigns. Procuring CAS 6630‑60‑0 provides a single versatile intermediate that can be diversified into both antibacterial (e.g., against drug‑resistant S. aureus) and antiproliferative (e.g., glioblastoma) screening sets, leveraging the favorable physicochemical profile (logP 2.01, PSA 98 Ų) .

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